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An In-depth Technical Guide to Disodium Pyridine-2,6-dicarboxylate

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Compound of Interest		
Compound Name:	Disodium pyridine-2,6-	
	dicarboxylate	
Cat. No.:	B103295	Get Quote

CAS Number: 17956-40-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pyridine-2,6-dicarboxylate, the disodium salt of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), is a molecule of significant interest in the fields of coordination chemistry, biochemistry, and pharmacology. Its potent metal-chelating properties are central to its biological activities, most notably as an inhibitor of metallo- β -lactamases, which are key drivers of antibiotic resistance. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of **disodium pyridine-2,6-dicarboxylate**, with a particular focus on its role in drug development as an inhibitor of New Delhi metallo- β -lactamase-1 (NDM-1). Detailed experimental protocols and mechanistic insights are provided to support further research and development in this area.

Introduction

Disodium pyridine-2,6-dicarboxylate is an organic compound with the molecular formula $C_7H_3NNa_2O_4$.[1] It is the disodium salt of pyridine-2,6-dicarboxylic acid, a naturally occurring molecule found in the spores of various bacteria. The core structure consists of a pyridine ring substituted with two carboxylate groups at the 2 and 6 positions. The strong chelating ability of the dicarboxylate and the nitrogen atom of the pyridine ring allows for the formation of stable



complexes with a variety of metal ions. This property is the foundation of its diverse applications, ranging from a component in lanthanide and transition metal complexes to a crucial tool in combating antibiotic resistance.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **disodium pyridine-2,6-dicarboxylate** and its parent acid, pyridine-2,6-dicarboxylic acid, is presented in Table 1.

Table 1: Physicochemical Properties

Property	Disodium Pyridine-2,6- dicarboxylate	Pyridine-2,6-dicarboxylic Acid
CAS Number	17956-40-0[1]	499-83-2[2]
Molecular Formula	C7H3NNa2O4[1]	C7H5NO4[2]
Molecular Weight	211.08 g/mol [1]	167.12 g/mol [2]
Appearance	White to off-white crystalline powder	White crystalline powder
Solubility	Soluble in water	Slightly soluble in water, soluble in hot water and ethanol
Melting Point	>300 °C (decomposes)	248-250 °C (decomposes)

Spectroscopic data is essential for the characterization of **disodium pyridine-2,6-dicarboxylate**. While specific spectra for the disodium salt are not widely published, the data for the parent acid provides a useful reference.

Table 2: Spectroscopic Data of Pyridine-2,6-dicarboxylic Acid



Technique	Key Features and Wavenumbers/Shifts
FT-IR (KBr, cm ⁻¹)	Broad O-H stretch (carboxylic acid) around 3200-3000 cm ⁻¹ , C=O stretch (carbonyl) at approximately 1689 cm ⁻¹ , and C-N and C-C-N vibrations in the pyridine ring around 1572 and 1079 cm ⁻¹ .[3]
¹H NMR (DMSO-d ₆ , δ in ppm)	Aromatic protons typically appear in the range of 8.2-8.3 ppm. A broad signal for the carboxylic acid protons can be observed at around 13.1 ppm.[4]
$^{13}\text{C NMR}$ (DMSO-d ₆ , δ in ppm)	The carboxyl carbons appear around 165 ppm, while the pyridine ring carbons are observed between 125 and 150 ppm.

Upon formation of the disodium salt, the broad O-H stretching band in the FT-IR spectrum is expected to disappear, and the C=O stretching frequency will shift to a lower wavenumber due to the formation of the carboxylate. In the ¹H NMR spectrum, the acidic proton signal will disappear.

Synthesis and Experimental Protocols

The synthesis of **disodium pyridine-2,6-dicarboxylate** is a straightforward acid-base neutralization reaction starting from pyridine-2,6-dicarboxylic acid. The parent acid can be synthesized via the oxidation of 2,6-lutidine.

Synthesis of Pyridine-2,6-dicarboxylic Acid

A common method for the synthesis of pyridine-2,6-dicarboxylic acid is the oxidation of 2,6-dimethylpyridine (2,6-lutidine) using a strong oxidizing agent such as potassium permanganate. [5]

Experimental Protocol: Oxidation of 2,6-Lutidine

In a reaction vessel, dissolve 2,6-lutidine in water.



- Slowly add a solution of potassium permanganate in water to the 2,6-lutidine solution while stirring vigorously and maintaining the temperature below a certain threshold (e.g., with an ice bath).
- After the addition is complete, continue stirring at room temperature for several hours until
 the purple color of the permanganate has disappeared.
- Filter the reaction mixture to remove the manganese dioxide byproduct.
- Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to a pH of approximately 3.
- The white precipitate of pyridine-2,6-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

Synthesis of Disodium Pyridine-2,6-dicarboxylate

Experimental Protocol: Neutralization of Pyridine-2,6-dicarboxylic Acid

- Suspend a known molar amount of pyridine-2,6-dicarboxylic acid in deionized water.
- Slowly add two molar equivalents of a standardized sodium hydroxide solution to the suspension with constant stirring.
- Continue stirring until all the solid has dissolved, indicating the formation of the disodium salt.
- The water can be removed under reduced pressure to obtain the solid **disodium pyridine- 2,6-dicarboxylate**. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Role in Drug Development: Inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1)

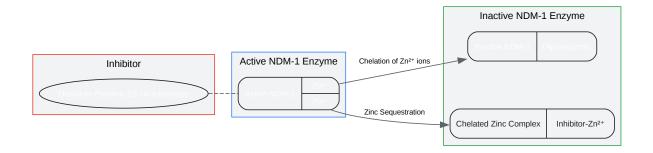
The emergence of antibiotic resistance is a critical global health threat. One of the key mechanisms of resistance is the production of β -lactamase enzymes by bacteria, which hydrolyze and inactivate β -lactam antibiotics. Metallo- β -lactamases (MBLs), such as NDM-1, are particularly concerning due to their broad substrate specificity, which includes carbapenems, often considered last-resort antibiotics.



Disodium pyridine-2,6-dicarboxylate and its parent acid have been identified as potent inhibitors of NDM-1.[6][7] The inhibitory activity is directly related to the compound's ability to chelate the zinc ions in the active site of the enzyme. NDM-1 is a zinc-dependent enzyme, and the presence of these zinc ions is essential for its catalytic activity.[8]

Mechanism of NDM-1 Inhibition

The inhibition of NDM-1 by **disodium pyridine-2,6-dicarboxylate** occurs through the sequestration of the catalytic zinc ions.[8] The tridentate ligand, formed by the two carboxylate groups and the pyridine nitrogen, binds tightly to the zinc ions, effectively removing them from the enzyme's active site. This renders the enzyme inactive and unable to hydrolyze β -lactam antibiotics. This mechanism restores the efficacy of co-administered β -lactam antibiotics against NDM-1 producing bacteria.[6]



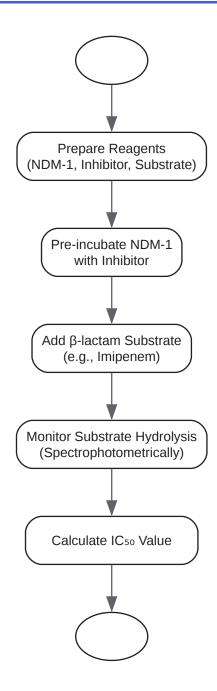
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Caption: Mechanism of NDM-1 inhibition by **Disodium Pyridine-2,6-dicarboxylate**.

Experimental Workflow for NDM-1 Inhibition Assay

The inhibitory activity of **disodium pyridine-2,6-dicarboxylate** against NDM-1 can be assessed using a variety of in vitro assays. A typical workflow is outlined below.





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Caption: Experimental workflow for determining the IC $_{50}$ of NDM-1 inhibitors.

Other Applications

Beyond its role as an NDM-1 inhibitor, **disodium pyridine-2,6-dicarboxylate** and its parent acid have several other applications:



- Coordination Chemistry: It serves as a versatile ligand for the synthesis of metal complexes with interesting magnetic, luminescent, and catalytic properties.
- Bacterial Spore Detection: Dipicolinic acid is a major component of bacterial spores, and its detection is used as a marker for spore contamination.
- Organocatalysis: Pyridine-2,6-dicarboxylic acid has been shown to be an effective organocatalyst for various organic reactions.

Conclusion

Disodium pyridine-2,6-dicarboxylate is a compound with significant potential, particularly in the development of novel therapeutics to combat antibiotic resistance. Its straightforward synthesis and potent metal-chelating ability make it an attractive scaffold for the design of new enzyme inhibitors. The detailed information provided in this technical guide serves as a valuable resource for researchers and scientists working in drug discovery and related fields, and it is hoped that this will stimulate further investigation into the therapeutic applications of this promising molecule.

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